molecular formula C74H120N26O25 B7886918 CID 75358236

CID 75358236

Cat. No.: B7886918
M. Wt: 1773.9 g/mol
InChI Key: GSSMIHQEWAQUPM-NCUBCWGBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 75358236 is a unique compound identifier within the PubChem database, which catalogues chemical substances and their biological activities. For instance, analogous compounds in the evidence, such as oscillatoxin derivatives or betulin-based inhibitors, are characterized by structural diversity and biological relevance . The absence of direct data on this compound underscores the need for further experimental validation, including spectroscopic characterization (e.g., NMR, MS) and pharmacological profiling, as recommended in chemical research guidelines .

Properties

InChI

InChI=1S/C74H120N26O25/c1-12-33(5)55(77)70(121)98-49(29-101)69(120)94-42(16-19-50(75)102)63(114)88-39(11)62(113)99-56(32(3)4)71(122)96-47(24-41-27-81-31-85-41)67(118)89-36(8)59(110)86-37(9)61(112)95-46(23-40-26-80-30-84-40)66(117)90-38(10)60(111)92-44(18-21-54(107)108)65(116)100-57(34(6)13-2)72(123)97-48(25-51(76)103)68(119)93-43(17-20-53(105)106)64(115)87-35(7)58(109)83-28-52(104)91-45(73(124)125)15-14-22-82-74(78)79/h26-27,30-39,42-49,55-57,101H,12-25,28-29,77H2,1-11H3,(H2,75,102)(H2,76,103)(H,80,84)(H,81,85)(H,83,109)(H,86,110)(H,87,115)(H,88,114)(H,89,118)(H,90,117)(H,91,104)(H,92,111)(H,93,119)(H,94,120)(H,95,112)(H,96,122)(H,97,123)(H,98,121)(H,99,113)(H,100,116)(H,105,106)(H,107,108)(H,124,125)(H4,78,79,82)/t33-,34-,35-,36+,37+,38+,39+,42-,43-,44+,45+,46-,47-,48+,49-,55+,56+,57+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSMIHQEWAQUPM-NCUBCWGBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)N[C@H](CO)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CN=CN1)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@H](CC2=CN=CN2)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H120N26O25
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1773.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Structural analogs are critical for understanding functional group contributions and bioactivity. For example:

  • Oscillatoxin derivatives (e.g., CID 101283546, CID 185389) share a polyketide backbone but differ in methyl or hydroxyl substitutions, influencing toxicity and binding affinity .
  • Betulin-derived inhibitors (e.g., CID 72326, CID 10153267) exhibit triterpenoid frameworks with modifications (e.g., caffeoyl groups) that enhance solubility and target specificity .
Compound (CID) Core Structure Key Modifications Biological Role
Oscillatoxin D (101283546) Polyketide Methylation at C30 Cytotoxic agent
Betulin (72326) Triterpenoid Hydroxyl groups at C3, C28 Anti-inflammatory
3-O-Caffeoyl betulin (10153267) Triterpenoid + caffeoyl Caffeoyl ester at C3 Enhanced solubility

Physicochemical Properties

Physicochemical parameters such as LogP, solubility, and molecular polarity are pivotal for drug-likeness. Examples from analogous compounds include:

  • CID 20358-06-9 : LogP (iLOGP: 1.57), solubility (0.249 mg/mL), and high GI absorption .
  • CID 1033610-45-5 : LogP (XLOGP3: 2.13), solubility (0.864 mg/mL), and CYP1A2 inhibition .
Property CID 20358-06-9 CID 1033610-45-5 CID 1254115-23-5
Molecular Weight 168.19 g/mol 218.05 g/mol 142.20 g/mol
LogP (XLOGP3) 2.13 2.15 -0.7
Solubility (mg/mL) 0.249 0.864 86.7
Bioavailability 0.55 0.55 0.55

Pharmacological Activities

Studies on CID-related compounds highlight structure-activity relationships (SAR):

  • Taurocholic acid (CID 6675) : Substrate for bile acid transporters; modifications alter metabolic stability .
  • Probiotics in CID management : Meta-analyses demonstrate reduced chemotherapy-induced diarrhea (CID) incidence via gut microbiota modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.